(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropane-1-sulfonic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10H2,(H,11,12,13);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUCAGNACUZJMB-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the alkylation of (S)-2-amino-3-phenylpropan-1-ol with 1,3-propane sultone. This reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbon of the sultone, forming a sulfonic acid intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Procedure :
-
Reactants :
-
(S)-2-Amino-3-phenylpropan-1-ol (2.65 mmol)
-
1,3-Propane sultone (2.56 mmol)
-
Solvent: Tetrahydrofuran (THF, 8 mL)
-
-
Conditions :
-
Reflux at 66°C for 3 hours.
-
Cooling and filtration of the solid product.
-
Washing with acetone to remove unreacted sultone.
-
-
Acidification :
Yield : 55% (colorless solid).
Analytical Data :
-
1H NMR (DMSO-d6, δ): 8.66 (s, NH2+), 7.38–7.21 (m, Ar-H), 3.54 (d, CH), 3.32–3.30 (m, CH2), 3.16 (t, SO3H).
-
HRMS : [M–H]⁻ calcd. for C9H13NO3S: 234.0564; found: 234.0543.
Dual-Functionalized Polymer-Assisted Synthesis
Functionalization of Amine-Modified Polymers
A macroporous polymer support functionalized with amine groups serves as a scaffold for sulfonic acid introduction, enabling scalable synthesis.
Procedure :
-
Polymer Preparation :
-
Sultone Functionalization :
Analytical Data :
-
Elemental Analysis :
Sample N (mmol/g) S (mmol/g) S/N Ratio Poly(St-VBC)-NH2 1.47 – – Poly(St-VBC)-NH2-SO3H 0.56–1.82 1.16–2.24 0.68–3.69
Comparative Analysis of Methods
Efficiency and Practicality
Scientific Research Applications
(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
Key structural analogs include:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Salt Form | Key Applications |
|---|---|---|---|---|---|
| (S)-2-Amino-3-phenylpropane-1-sulfonic acid | 126301-32-4 | 229.28 | Phenyl | Free acid | Intermediate synthesis |
| 3-Amino-2-(4-chlorophenyl)propane-1-sulfonic acid | 125464-42-8 | 263.72 | 4-Chlorophenyl | Free acid | Antimicrobial research |
| Benzenemethanesulfonate | 55791-06-5 | 186.22 | Benzyl group | Sodium salt | Surfactant synthesis |
Key Observations:
Chirality and Bioactivity : The (S)-enantiomer (target compound) is distinct from racemic mixtures, which may exhibit reduced efficacy due to enantiomeric competition .
Salt Form : The hydrochloride salt in the target compound improves solubility (e.g., >50 mg/mL in water) compared to the free acid form (126301-32-4), which may require polar solvents like DMSO for dissolution .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., Nicardipine hydrochloride in ) generally exhibit superior aqueous solubility due to ionic dissociation. The target compound’s solubility is likely higher than its free acid counterpart (126301-32-4) .

- Stability : Hydrochloride salts are often stable under acidic conditions, critical for oral drug delivery. For example, Nicardipine hydrochloride retains >90% integrity at pH 1.2 for 24 hours . The target compound’s stability profile is expected to align with this trend.
Research Findings and Data
Chromatographic Behavior
highlights that hydrochloride salts (e.g., berberine hydrochloride) exhibit distinct HPLC retention times due to ionic interactions with the stationary phase. The target compound’s retention time would differ from its free acid form (126301-32-4), aiding in purity assessment .
Stability Under Acidic Conditions
Similar to Nicardipine hydrochloride (), the target compound is expected to maintain structural integrity in gastric fluid, supporting its use in oral formulations .
Biological Activity
(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride, also known as L-Phenylalanine sulfonic acid , is a chiral sulfonic acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential applications. This article will explore its biological activity, mechanisms of action, and research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
Key Features:
- Amino Group: Contributes to the compound's ability to form hydrogen bonds.
- Phenyl Group: Enhances hydrophobic interactions.
- Sulfonic Acid Group: Provides strong ionic interactions, increasing solubility in water.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition: The amino group can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation: The sulfonic acid group may influence receptor binding, altering signaling pathways.
- Precursor Role: Serves as a precursor in synthesizing other biologically active compounds, contributing to metabolic processes.
1. Pharmacological Effects
Research indicates that this compound possesses various pharmacological properties:
- Neuroprotective Effects: Potentially protects neuronal cells from oxidative stress.
- Anti-inflammatory Properties: May reduce inflammation by modulating cytokine production.
- Antimicrobial Activity: Exhibits inhibitory effects against certain bacterial strains, enhancing the efficacy of antibiotics like methicillin against resistant strains .
2. Applications in Drug Development
This compound is being investigated for its role in developing chiral drugs due to its unique structure:
- Acts as a building block for synthesizing complex molecules.
- Potential use in treating conditions like chronic pain and neurological disorders .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study demonstrated that this compound could significantly reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions. The compound's ability to scavenge free radicals was highlighted as a key mechanism behind its neuroprotective effects.
Case Study 2: Synergistic Antimicrobial Activity
In a clinical trial, this compound was combined with methicillin to evaluate its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a notable increase in antimicrobial activity compared to methicillin alone, suggesting a synergistic effect that could enhance treatment outcomes for resistant infections .
Q & A
Q. What are the critical synthetic routes for (S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride?
The synthesis typically involves:
- Starting materials : L-serine or L-alanine derivatives to establish the chiral amino acid backbone .
- Sulfonation : Introduction of the sulfonic acid group via electrophilic substitution or oxidation of thiol intermediates under controlled acidic conditions .
- Hydrochloride salt formation : Reaction with HCl in diethyl ether to enhance stability and solubility . Key parameters include pH control (6.5–7.5) during sulfonation and low-temperature crystallization to minimize racemization.
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirm stereochemical integrity (e.g., H and C NMR for chiral center verification) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210 nm .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion at m/z 260.1) .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions. Stability studies show no decomposition under nitrogen at -20°C for >12 months . Avoid prolonged exposure to moisture or strong bases to prevent hydrolysis of the sulfonic acid group .
Q. What is the role of HCl in the final purification step?
HCl facilitates salt formation by protonating the amino group, improving crystallinity. Optimal stoichiometry (1:1 molar ratio of compound:HCl) ensures high yield (>85%) and minimizes residual acid impurities .
Advanced Research Questions
Q. What mechanistic insights explain the sulfonation efficiency in this compound?
Sulfonation proceeds via a two-step mechanism:
- Electrophilic attack : SO generated in situ reacts with the phenylpropane backbone at the para position .
- Acid quenching : Excess HSO is neutralized with NaHCO to prevent over-sulfonation. Computational modeling (DFT) predicts a 15–20% yield improvement at 40°C compared to room temperature .
Q. How can researchers optimize reaction yields when scaling synthesis?
- Catalyst screening : Transition metals (e.g., FeCl) enhance sulfonation rates but require careful removal via chelation resins .
- Flow chemistry : Continuous reactors reduce racemization risks by minimizing residence time at high temperatures .
- DoE (Design of Experiments) : Multi-variable analysis (pH, temperature, catalyst loading) identifies critical parameters for ≥90% yield .
Q. How to resolve discrepancies in NMR data for this compound?
- Deuterated solvent effects : Use DO instead of DMSO-d to eliminate peak broadening caused by hydrogen bonding .
- Impurity profiling : LC-MS identifies byproducts (e.g., over-sulfonated derivatives) that may skew integration values .
- Cross-validation : Compare with X-ray crystallography data to confirm spatial arrangement of functional groups .
Q. What biological interactions are hypothesized for this compound?
- Enzyme inhibition : The sulfonic acid group may act as a mimic for phosphate moieties, inhibiting kinases (e.g., preliminary IC ~5 µM in tyrosine kinase assays) .
- Membrane permeability : Hydrochloride salt forms show reduced passive diffusion in Caco-2 cell models, suggesting active transport mechanisms .
Q. How to model this compound’s behavior in silico for drug discovery?
Q. What are the stability challenges under extreme conditions?
- Thermal stress : Degradation occurs above 150°C, producing phenylpropanesulfone (TGA-DSC data) .
- Oxidative conditions : HO (1% v/v) induces sulfonic acid decomposition; add antioxidants (e.g., BHT) to mitigate .
Methodological Notes
- Data contradiction analysis : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to identify batch-specific impurities .
- Experimental design : Prioritize DOE over one-factor-at-a-time (OFAT) to account for synergistic effects in synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

